Despite promising findings, the clinical efficacy of Clazosentan in improving long-term functional outcomes after aSAH remains inconclusive [, , , ]. Further research is warranted to:
The synthesis of clazosentan involves a multi-step process that typically begins with the formation of a pyridinylpyrimidine skeleton. One key method includes the reaction of 5-methyl-pyridin-2-sulfonic acid with various reagents to produce the final compound. Recent advancements have improved the synthesis route, focusing on optimizing yields and reducing production costs. For example, CARBOGEN AMCIS has collaborated with Idorsia to enhance the active pharmaceutical ingredient (API) synthesis processes, which has been documented in publications highlighting breakthroughs in production methods .
Clazosentan's molecular structure can be described by its complex arrangement of atoms, which includes multiple functional groups contributing to its pharmacological activity. The compound features a pyrimidine ring and a pyridine ring, interconnected through various substituents that enhance its binding affinity to the endothelin A receptor.
Clazosentan participates in several chemical reactions that can modify its structure and properties:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Clazosentan exerts its pharmacological effects primarily through selective antagonism of the endothelin A receptor. By inhibiting this receptor, clazosentan effectively modulates the endothelin signaling pathway, which is crucial in regulating vascular tone and cellular responses to injury.
Clazosentan exhibits several notable physical and chemical properties:
Clazosentan is primarily applied in clinical settings for managing conditions related to cerebral vasospasm following aneurysmal subarachnoid hemorrhage. Its efficacy has been evaluated in multiple clinical trials, demonstrating significant reductions in vasospasm incidence and related complications.
Clazosentan (AXV-034343) is a potent and selective endothelin receptor subtype A (ETA) antagonist developed to counteract cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). Its molecular structure features a sulfonamide backbone that confers high affinity for ETA receptors (dissociation constant Kd ~ 0.14 nM), with 500-fold greater selectivity over endothelin receptor subtype B (ETB) receptors [3] [4]. This specificity is pharmacologically critical, as ETA receptors are predominantly localized on vascular smooth muscle cells and mediate vasoconstriction and cellular proliferation, while ETB receptors (when expressed on endothelial cells) promote vasodilation via nitric oxide and prostacyclin release [4] [8].
Table 1: Receptor Binding Profile of Clazosentan
Receptor Type | Affinity (Kd, nM) | Primary Physiological Role | Effect of Blockade |
---|---|---|---|
ETA | 0.14 | Vasoconstriction, smooth muscle proliferation | Inhibition of vasospasm |
ETB | 70 | Vasodilation (endothelial), ET-1 clearance | Minimally affected |
In vitro studies demonstrate that clazosentan reverses endothelin-1 (ET-1)-induced constriction in human cerebral arteries by competitively inhibiting ET-1 binding. This action normalizes vascular tone without compromising ETB-mediated vasodilatory pathways [4] [6]. The clinical relevance was established in the CONSCIOUS-1 trial, where intravenous clazosentan (15 mg/h) reduced moderate/severe angiographic vasospasm by 65% compared to placebo (p < 0.0001) [1] [6]. This effect is dose-dependent, with higher doses (10–15 mg/h) showing superior efficacy in preventing vasospasm and new cerebral infarctions [8] [9].
Following aSAH, extravasated blood in the subarachnoid space undergoes hemolysis, releasing hemoglobin and oxidative metabolites. These components trigger a pathological cascade characterized by upregulation of endothelin-converting enzymes and subsequent ET-1 overproduction [4] [7]. Cerebrospinal fluid (CSF) ET-1 concentrations rise 3–5-fold within 72 hours post-hemorrhage, correlating with vasospasm severity [1] [7]. ET-1 activates ETA receptors on cerebral vascular smooth muscle, initiating sustained calcium influx via voltage-gated channels and Gq-protein-coupled phospholipase C activation. This leads to prolonged vasoconstriction and vascular remodeling [4] [7].
Table 2: Temporal Changes in ET-1 After aSAH
Time Post-aSAH | ET-1 in CSF (pg/mL) | Vasospasm Severity | Key Pathological Events |
---|---|---|---|
24 hours | 8.2 ± 1.5* | Mild | Hemolysis initiation |
72 hours | 22.6 ± 3.8* | Peak severity | Maximal smooth muscle contraction |
14 days | 5.1 ± 0.9* | Resolving | Inflammatory phase decline |
*Representative data from clinical studies [1] [7]
Additionally, ET-1 amplifies inflammatory mediators (e.g., IL-6, TNF-α) and adhesion molecules (ICAM-1, VCAM-1), promoting leukocyte infiltration and perivascular inflammation. This disrupts the blood-brain barrier and contributes to delayed cerebral ischemia (DCI) [4] [7]. Clazosentan interrupts this cascade by blocking ETA receptors, thereby reducing ET-1-driven vasoconstriction and neuroinflammation. In experimental models, clazosentan normalized ET-1-induced cerebral hypoperfusion by 58% (p < 0.01) and attenuated microthrombosis [4] [9].
Clazosentan’s antagonism of ETA receptors modulates several intracellular signaling cascades implicated in cerebral vasoconstriction and ischemic damage:
• Calcium-Dependent Pathways
ETA receptor activation triggers phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, releasing stored calcium into the cytosol. The resultant calcium-calmodulin complex activates myosin light-chain kinase (MLCK), which phosphorylates myosin to enable actin-myosin cross-bridging and vasoconstriction [4] [9]. Clazosentan inhibits this cascade at the receptor level, reducing intracellular calcium flux by >40% in vascular smooth muscle cells (p < 0.001) [4].
• Rho Kinase and MAPK Pathways
ET-1 stimulates RhoA/Rho kinase (ROCK) via ETA receptors, leading to inhibition of myosin phosphatase. This prolongs myosin light-chain phosphorylation and induces calcium sensitization in vascular smooth muscle [4] [9]. Simultaneously, ET-1 activates mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2, p38), which drive transcription of contractile proteins (e.g., calponin) and inflammatory cytokines. In experimental SAH, MAPK inhibition prevents ET-1-mediated upregulation of contractile receptors (AT1, 5-HT1B, TXA2) in cerebral arteries [5] [9]. Clazosentan’s upstream blockade of ETA receptors indirectly suppresses these pathways, diminishing vasoconstrictor hyperreactivity.
Table 3: Key Signaling Pathways Modulated by Clazosentan
Pathway | Key Effectors | Biological Consequence | Effect of Clazosentan |
---|---|---|---|
Calcium-Calmodulin | IP3, MLCK | Actin-myosin cross-bridging | ↓ Cytosolic Ca2+ levels |
RhoA/ROCK | MYPT1, MLCP | Calcium sensitization | ↓ Phosphorylation of myosin |
MAPK (p38/ERK) | Transcription factors | Receptor overexpression, inflammation | ↓ Gene expression of AT1/5-HT1B |
• Clinical Correlations
Clazosentan’s molecular effects translate to reduced vasospasm-related morbidity. In the CONSCIOUS-2 trial, clazosentan (5 mg/h) lowered the incidence of new cerebral infarcts from 44% to 15% (p = 0.13) [1] [6]. More compellingly, a 2024 retrospective study showed clazosentan (10 mg/h) reduced symptomatic vasospasm-related infarction from 16% to 6.2% (p = 0.032) and improved favorable outcomes (mRS < 3) from 66% to 79% (p = 0.037) compared to conventional therapy [9]. These benefits are attributed to its disruption of ET-1-driven signaling cascades, highlighting its disease-modifying potential beyond symptomatic vasodilation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7